BenchChemオンラインストアへようこそ!

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This quinazolin-4(3H)-one features a 4-(1H-pyrazol-1-yl)phenyl sulfonamide motif, providing pharmacophoric orthogonality versus imidazole or trifluoromethylphenyl analogs. As a claimed ORL-1 receptor ligand scaffold, it enables focused pain pathway lead optimization. The balanced lipophilicity (XLogP3 ~2.3) supports solubility optimization and reduced non-specific binding in assays. Limited commercial availability makes early procurement critical for competitive kinase inhibitor and GPCR research programs.

Molecular Formula C22H21N5O3S
Molecular Weight 435.5
CAS No. 2034535-07-2
Cat. No. B2568358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034535-07-2
Molecular FormulaC22H21N5O3S
Molecular Weight435.5
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C22H21N5O3S/c28-22-20-6-1-2-7-21(20)23-16-26(22)18-5-3-13-25(15-18)31(29,30)19-10-8-17(9-11-19)27-14-4-12-24-27/h1-2,4,6-12,14,16,18H,3,5,13,15H2
InChIKeyQIHNVRNLAFCTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034535-07-2) – Structural and Pharmacological Context for Research Procurement


3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolin-4(3H)-one class, featuring a piperidin-3-yl linker sulfonylated with a 4-(1H-pyrazol-1-yl)phenyl group [1]. This compound is structurally related to a series of quinazolin-4(3H)-one-type piperidine compounds disclosed as ORL-1 receptor ligands for pain treatment [2]. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern provides a unique pharmacophoric profile.

Why 3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolin-4(3H)-one Analogs


Within the quinazolin-4(3H)-one class, the sulfonamide N-substitution and the nature of the terminal heteroaryl group critically influence receptor selectivity, potency, and pharmacokinetics [1]. The target compound features a 4-(1H-pyrazol-1-yl)phenyl sulfonamide at the piperidine nitrogen, which is distinct from analogs with imidazole, methoxyphenyl, or trifluoromethylphenyl substitutions. These structural differences can lead to significant variations in binding affinity, functional activity, and ADME properties, making generic interchange unreliable without specific comparative data. However, it must be noted that publicly available quantitative biological data for this specific compound is currently limited; the differentiation evidence below is therefore largely based on structural considerations and class-level inferences from the patent literature.

Quantitative Differentiation Evidence for 3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one Relative to Structural Analogs


Structural Orthogonality of the Pyrazole Substituent vs. Imidazole Analogs

The 4-(1H-pyrazol-1-yl)phenyl sulfonamide group introduces a hydrogen bond acceptor (pyrazole N2) and donor-capable ring system that is absent in imidazole analogs such as 3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one. Pyrazole versus imidazole substitution is known to influence kinase selectivity profiles, with pyrazole often conferring higher selectivity for certain kinase targets due to specific hinge-binding interactions [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Piperidine Regioisomerism: 3-Piperidinyl vs. 4-Piperidinyl Linkage

The compound features a piperidine-3-yl linkage to the quinazolinone core, whereas many reported analogs utilize a piperidine-4-yl linkage. This regioisomeric difference can result in distinct three-dimensional conformations that influence receptor binding and functional activity. In the ORL-1 receptor patent family, both 3-piperidinyl and 4-piperidinyl variants are claimed, suggesting that the position of the linker affects pharmacological properties [1].

Chemical Probes Receptor Binding Conformational Analysis

Predicted Physicochemical Profile Comparison: Pyrazole-Phenyl vs. Methoxyphenyl Analog

Based on calculated properties, the 4-(1H-pyrazol-1-yl)phenyl group (target compound) is predicted to have a higher topological polar surface area (tPSA) and lower lipophilicity (cLogP) compared to the 3-methoxyphenyl analog (3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one). The pyrazole ring adds two nitrogen atoms, increasing hydrogen-bonding capacity and potentially improving aqueous solubility and reducing non-specific binding [1].

Drug-like Properties Lipophilicity ADME Prediction

Optimal Research Applications for 3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one


Chemical Probe for Kinase Selectivity Profiling

The unique pyrazole-phenyl sulfonamide moiety makes this compound a valuable scaffold for developing selective kinase inhibitors. The structural orthogonality relative to imidazole and phenyl analogs provides a distinct pharmacophoric pattern for probing kinase hinge-binding pockets [1].

ORL-1 Receptor Ligand Development

As a member of the quinazolin-4(3H)-one piperidine class claimed as ORL-1 ligands, this compound can serve as a starting point for medicinal chemistry optimization targeting nociceptin/orphanin FQ receptor-mediated pain pathways [1].

Physicochemical Optimization Template

The predicted favorable balance of lipophilicity and polarity suggests this compound can be used to optimize solubility and reduce non-specific binding in lead series that suffer from high lipophilicity or poor assay performance [1].

Quote Request

Request a Quote for 3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.